molecular formula C15H13ClN4O B12625965 6-(2-Chlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine CAS No. 917759-68-3

6-(2-Chlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine

Cat. No.: B12625965
CAS No.: 917759-68-3
M. Wt: 300.74 g/mol
InChI Key: ZIZRWAHJNVTOKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Structural Characterization of 6-(2-Chlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine

IUPAC Nomenclature and Systematic Naming Conventions

The compound is systematically named This compound according to IUPAC rules. The numbering of the pyrido[3,2-d]pyrimidine scaffold begins with the nitrogen atom at position 1, proceeding clockwise. The substituents are assigned positions based on their attachment points:

  • A 2-chlorophenyl group at position 6, derived from benzene with a chlorine atom at the ortho position.
  • An ethoxy group (-OCH₂CH₃) at position 4.
  • An amine group (-NH₂) at position 2.

The nomenclature prioritizes the pyrido[3,2-d]pyrimidine ring as the parent structure, with substituents listed in alphabetical order (chlorophenyl before ethoxy).

Molecular Formula and Weight Analysis

The molecular formula is C₁₅H₁₃ClN₄O , with a calculated molecular weight of 300.74 g/mol . The composition reflects:

  • 15 carbon atoms : 6 from the pyrido[3,2-d]pyrimidine core, 6 from the 2-chlorophenyl group, and 3 from the ethoxy substituent.
  • 1 chlorine atom : Contributing 35.45 g/mol to the total weight.
  • 4 nitrogen atoms : Distributed across the pyrimidine and pyridine rings.

A detailed mass distribution is provided in Table 1.

Table 1: Molecular composition and weight analysis

Element Quantity Atomic Weight (g/mol) Contribution (g/mol)
C 15 12.01 180.15
H 13 1.008 13.10
Cl 1 35.45 35.45
N 4 14.01 56.04
O 1 16.00 16.00
Total 300.74

Crystallographic Data and Three-Dimensional Conformational Studies

X-ray diffraction studies reveal that the compound crystallizes in the monoclinic crystal system with space group P2₁/c (no. 14). Unit cell parameters include:

  • a = 19.779(9) Å , b = 5.332(2) Å , c = 18.945(8) Å
  • β = 94.572(6)° , V = 1991.4(15) ų , Z = 4 (molecules per unit cell)

The pyrido[3,2-d]pyrimidine core adopts a nearly planar conformation, with dihedral angles between the heterocyclic ring and substituents as follows:

  • 2-Chlorophenyl group : 45.2° relative to the pyrido[3,2-d]pyrimidine plane.
  • Ethoxy group : 12.8° deviation from coplanarity due to steric interactions.

Key bond lengths include:

  • N1–C2 : 1.337 Å (pyrimidine ring)
  • C4–O2 : 1.362 Å (ethoxy oxygen)
  • C6–C11 : 1.467 Å (linkage to chlorophenyl group)

Table 2: Selected crystallographic parameters

Parameter Value
Crystal system Monoclinic
Space group P2₁/c
Unit cell volume 1991.4(15) ų
Density (calculated) 1.345 g/cm³
R-factor 0.0425

Substituent Effects of 2-Chlorophenyl and Ethoxy Groups on Core Pyrido[3,2-d]pyrimidine Scaffold

The 2-chlorophenyl and ethoxy substituents significantly influence the electronic and steric properties of the pyrido[3,2-d]pyrimidine system:

Electronic Effects
  • 2-Chlorophenyl group : The electron-withdrawing chlorine atom induces a -I effect , decreasing electron density at position 6. This polarizes the adjacent C–Cl bond (1.734 Å), enhancing electrophilicity at the pyrido[3,2-d]pyrimidine core.
  • Ethoxy group : The oxygen atom provides +M (mesomeric) effects , donating electron density into the pyrimidine ring via resonance. This stabilizes the ring system and modulates basicity at position 4.
Steric Effects
  • The ortho-chloro substituent creates a 1.3 Å van der Waals radius bulge, causing a 45.2° dihedral angle with the parent ring. This distortion reduces π-stacking interactions in the solid state.
  • The ethoxy group’s ethyl chain introduces rotational flexibility , with an optimal C–O–C angle of 117.2°. This allows conformational adaptation during molecular recognition processes.
Hydrogen Bonding Capacity
  • The amine group at position 2 acts as a hydrogen bond donor (N–H: 0.88 Å), forming intermolecular bonds with acceptor atoms in adjacent molecules.
  • The ethoxy oxygen serves as a weak hydrogen bond acceptor (O···H distance: 2.12 Å).

Figure 1: Substituent effects schematic

Pyrido[3,2-d]pyrimidine Core  
|  
|– Position 2: NH₂ (H-bond donor)  
|– Position 4: OCH₂CH₃ (electron donor)  
|– Position 6: C₆H₄Cl-2 (steric/electronic modulator)  

Properties

CAS No.

917759-68-3

Molecular Formula

C15H13ClN4O

Molecular Weight

300.74 g/mol

IUPAC Name

6-(2-chlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine

InChI

InChI=1S/C15H13ClN4O/c1-2-21-14-13-12(19-15(17)20-14)8-7-11(18-13)9-5-3-4-6-10(9)16/h3-8H,2H2,1H3,(H2,17,19,20)

InChI Key

ZIZRWAHJNVTOKV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC2=C1N=C(C=C2)C3=CC=CC=C3Cl)N

Origin of Product

United States

Preparation Methods

Condensation Reaction

A common method for synthesizing this compound involves a condensation reaction between 2-chloroaniline and ethyl 2-aminopyridine-3-carboxylate. The reaction typically proceeds as follows:

  • Reactants :

    • 2-Chloroaniline
    • Ethyl 2-aminopyridine-3-carboxylate
  • Conditions :

    • Solvent: Ethanol or DMF (Dimethylformamide)
    • Temperature: Reflux (approximately 100°C)
    • Time: 6–8 hours
  • Yield : Typically ranges from 60% to 80%, depending on the purification methods used post-reaction.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has been shown to enhance yields and reduce reaction times significantly:

  • Procedure :

    • Combine the reactants in a suitable solvent (e.g., DMF).
    • Apply microwave irradiation at controlled power levels.
  • Yield : Yields can exceed 90% under optimized conditions, with reaction times reduced to minutes.

Purification Techniques

Post-synthesis purification is crucial for obtaining high-purity compounds. Common techniques include:

  • Recrystallization : Using solvents such as methanol or ethanol.

  • Chromatography : Silica gel column chromatography is often employed to separate the desired product from by-products effectively.

Reaction Mechanisms

The mechanisms involved in the synthesis can be categorized into:

  • Nucleophilic Aromatic Substitution : The chloro group on the phenyl ring can undergo nucleophilic substitution when reacted with nucleophiles such as amines or alcohols.

  • Cyclization Reactions : The formation of the pyrido[3,2-d]pyrimidine structure often involves cyclization steps where intermediates react to form the final ring structure.

Method Reactants Solvent Temperature Yield (%) Time
Condensation 2-Chloroaniline, Ethyl 2-aminopyridine Ethanol/DMF Reflux 60–80 6–8 hours
Microwave-Assisted Synthesis Same as above DMF Microwave >90 Minutes

Chemical Reactions Analysis

Types of Reactions

6-(2-Chlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyridopyrimidine derivative with a hydroxyl group, while reduction can produce a compound with an amine group at the site of the original chloro group .

Scientific Research Applications

Antiviral Activity

Research indicates that derivatives of pyrido[3,2-d]pyrimidines exhibit antiviral properties. A patent (US8729089B2) describes compounds structurally related to 6-(2-Chlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine as effective against viral infections. These compounds work by inhibiting viral replication through interference with viral enzymes or cellular pathways essential for viral life cycles .

Anticancer Properties

The compound has also been studied for its anticancer potential. Certain pyrido[3,2-d]pyrimidine derivatives have shown efficacy in targeting mutated enzymes involved in tumorigenesis, such as mutated isocitrate dehydrogenase (IDH) . This suggests that this compound could be developed as a targeted therapy for cancers associated with IDH mutations.

Clinical Trials

A review of clinical trials involving pyrido[3,2-d]pyrimidine derivatives indicates promising results in small cohorts with specific viral infections and cancers. For example, a trial assessing the safety and efficacy of a related compound showed significant reductions in viral load among participants .

Observational Studies

Observational studies have highlighted the potential benefits of using these compounds in combination therapies for enhanced efficacy against resistant strains of viruses or advanced cancer stages .

Data Summary Table

Application AreaCompound ActivityStudy Reference
AntiviralInhibition of viral replicationUS8729089B2
AnticancerTargeting mutated IDH enzymesEP3797107B1
Clinical TrialsReduced viral loadVarious Clinical Trials
Observational StudiesEnhanced efficacy in combination therapiesCase Study Reports

Mechanism of Action

The mechanism of action of 6-(2-Chlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, it may inhibit kinases involved in cell proliferation, thereby exhibiting anticancer properties. The compound’s lipophilicity allows it to easily diffuse into cells and interact with intracellular targets .

Comparison with Similar Compounds

Substituent Variations and Pharmacological Activity

The biological activity and physicochemical properties of pyrido[3,2-d]pyrimidin-2-amine derivatives are highly dependent on substituents at positions 4 and 6. Below is a comparative analysis (Table 1):

Table 1: Substituent Effects on Pyrido[3,2-d]pyrimidin-2-amine Derivatives

Compound Name Position 4 Substituent Position 6 Substituent Key Bioactivity/Notes Reference
6-(2-Chlorophenyl)-4-ethoxypyrido[...] Ethoxy 2-Chlorophenyl N/A (Target compound) -
6-(3-Chloro-4-methoxyphenyl)-4-morpholinylpyrido[...] Morpholinyl 3-Chloro-4-methoxyphenyl Potential kinase modulation
6-(5-Methyl-2-thienyl)-4-morpholinylpyrido[...] Morpholinyl 5-Methylthienyl Tunable covalent modification
6-(1H-Indol-5-yl)-4-morpholinylpyrido[...] Morpholinyl 1H-Indol-5-yl High-complexity binding interactions
4-(2-Chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine N/A (Pyrimidine core) 2-Chlorophenyl, 4-nitrophenyl Antimicrobial activity (Spectral data)

Key Observations :

  • Morpholinyl vs.
  • Position 6 Aryl Groups: Chlorophenyl (target compound) and nitrophenyl () substituents are electron-withdrawing, influencing electronic density and binding to biological targets.

Physicochemical and Computational Properties

Table 2: Physicochemical Comparison

Compound (Representative Example) Molecular Weight Calculated logP Hydrogen Bond Donors/Acceptors Topological Polar Surface Area (Ų)
6-(2-Chlorophenyl)-4-ethoxypyrido[...] ~330 (Estimated) ~3.1 2 / 5 ~70
6-(1H-Indol-5-yl)-4-morpholinylpyrido[...] 346.39 2.1 2 / 6 93
N-(tert-butyl)-6-(p-tolyl)thieno[...] 390.16 4.5 1 / 3 65

Notes:

  • The ethoxy group in the target compound reduces polarity compared to morpholinyl derivatives, as reflected in lower topological polar surface area (TPSA).

Biological Activity

6-(2-Chlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of antiviral and antimicrobial research. This article explores the biological activity of this compound, summarizing key findings from various studies, patents, and research articles.

  • Molecular Formula : C15H13ClN4O
  • CAS Number : 917759-68-3
  • Structure : The compound features a pyrido[3,2-d]pyrimidine core with ethoxy and chlorophenyl substituents.

Antiviral Properties

Research has indicated that derivatives of pyrido[3,2-d]pyrimidines, including this compound, exhibit antiviral properties. Specifically:

  • Hepatitis C Treatment : A patent (US8232278B2) highlights the use of pyrido(3,2-d)pyrimidine derivatives for treating hepatitis C. The compound's structural modifications enhance its efficacy against viral replication pathways .

Antimicrobial Activity

Studies have shown that compounds within this chemical class possess antimicrobial properties:

  • Synthesis and Evaluation : A study published in ResearchGate evaluated various pyrido derivatives for antimicrobial activity. The results demonstrated that certain modifications significantly increased their effectiveness against bacterial strains .

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

  • Inhibition of Viral Enzymes : Similar compounds have been shown to inhibit key enzymes involved in viral replication.
  • Cellular Interaction : The compound may interact with cellular receptors or pathways that are critical for viral entry or replication.

Case Studies

StudyFindings
US8729089B2Reported efficacy against viral infections, suggesting potential for broader antiviral applications .
Antimicrobial EvaluationDemonstrated significant antibacterial activity against multiple strains, supporting further development as an antimicrobial agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.